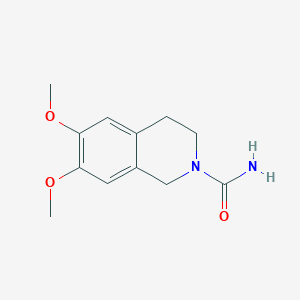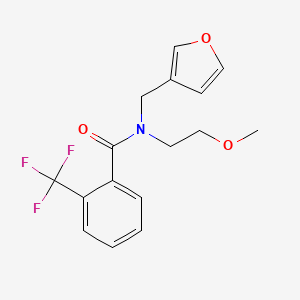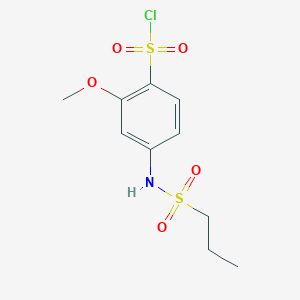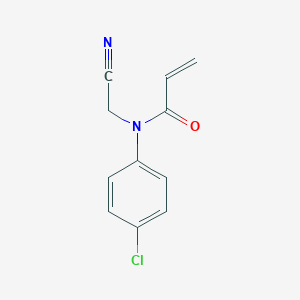
N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G-protein coupled receptor that plays a crucial role in regulating various physiological processes.
Mecanismo De Acción
N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide selectively binds to the A1 adenosine receptor and activates it, leading to the inhibition of adenylate cyclase and the decrease in cyclic AMP levels. This results in the activation of potassium channels and the inhibition of calcium channels, leading to the hyperpolarization of the cell membrane and the decrease in intracellular calcium levels. The activation of the A1 adenosine receptor also leads to the inhibition of neurotransmitter release and the reduction in inflammation.
Efectos Bioquímicos Y Fisiológicos
The activation of the A1 adenosine receptor by N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has various biochemical and physiological effects. It leads to the inhibition of platelet aggregation, the reduction in heart rate and blood pressure, and the decrease in myocardial oxygen consumption. It also leads to the inhibition of neurotransmitter release, which can have anxiolytic and anticonvulsant effects. N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been shown to have neuroprotective effects and can reduce brain damage caused by ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide in lab experiments has several advantages. It is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of this receptor. N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been extensively studied and has a well-established mechanism of action, which makes it a reliable tool for scientific research. However, the use of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide in lab experiments also has some limitations. It is a complex compound that requires expertise in organic chemistry and specialized equipment for its synthesis. The use of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide in animal studies can be challenging due to its low solubility and poor bioavailability.
Direcciones Futuras
There are several future directions for the scientific research on N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide. One potential direction is the exploration of its therapeutic potential in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. Another potential direction is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The development of new analogs of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide with improved pharmacological properties is also an area of future research.
Métodos De Síntesis
The synthesis of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide involves the reaction of 4-chlorobenzylamine with ethyl cyanoacetate to form the intermediate compound 4-chlorophenyl-2-cyanoethyl ethyl ester. The intermediate compound is then treated with potassium tert-butoxide to form the final product N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide. The synthesis of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic applications. The A1 adenosine receptor, which is activated by N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide, is involved in regulating various physiological processes such as cardiovascular function, neurotransmission, and inflammation. N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has been shown to have neuroprotective effects and can reduce brain damage caused by ischemia-reperfusion injury. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(cyanomethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-2-11(15)14(8-7-13)10-5-3-9(12)4-6-10/h2-6H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABJCYDVNXRURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC#N)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)
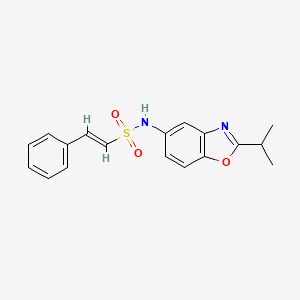
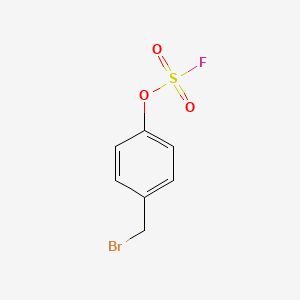
![4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2909846.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)
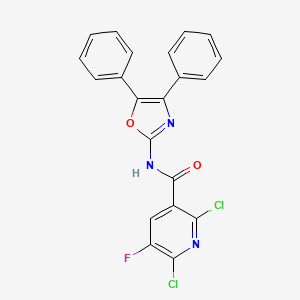
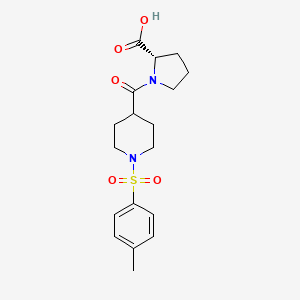
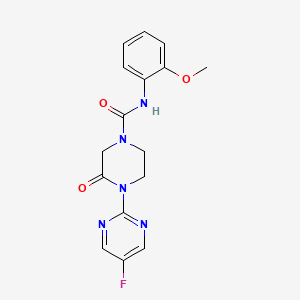
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)
![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)
